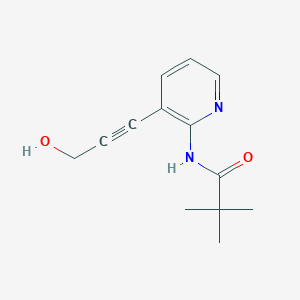![molecular formula C14H22ClNO B1391248 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1185297-35-1](/img/structure/B1391248.png)
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
Overview
Description
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride, also known as t-PBPP hydrochloride, is a biochemical used for proteomics research . It is a white crystalline powder with a molecular formula of C15H24ClNO and a molecular weight of 273.82 g/mol. This compound contains a pyrrolidine ring, a tert-butyl group, and a phenoxy group.
Molecular Structure Analysis
The molecular structure of 3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride consists of a pyrrolidine ring, a tert-butyl group, and a phenoxy group. The molecular formula is C15H24ClNO, and the molecular weight is 273.82 g/mol .Physical And Chemical Properties Analysis
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride is a white crystalline powder. Its molecular formula is C15H24ClNO, and it has a molecular weight of 273.82 g/mol .Scientific Research Applications
Anti-inflammatory Activities
A study found that certain derivatives of 3-[4-(Tert-butyl)phenoxy]pyrrolidine, specifically 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, exhibited potent anti-inflammatory activities. These compounds were synthesized and evaluated for their potential as dual inhibitors of prostaglandin and leukotriene synthesis. Some of these derivatives showed comparable anti-inflammatory activities to established drugs like indomethacin, but with reduced ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Ikuta et al., 1987).
Redox Properties
Research on novel pyrrolidine derivatives, including those containing a sterically hindered phenol fragment similar to 3-[4-(Tert-butyl)phenoxy]pyrrolidine, has revealed interesting redox properties. The derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid were found to undergo irreversible oxidation forming a phenoxy radical. These findings suggest applications of these compounds as potential antioxidant agents (Osipova et al., 2011).
Phenol and Aniline Oxidations
Dirhodium caprolactamate has been identified as an efficient catalyst for phenol and aniline oxidations, with the tert-butylperoxy radical being an effective oxidant for these substances. This study indicates that compounds like 3-[4-(Tert-butyl)phenoxy]pyrrolidine could be potential candidates for oxidation processes in organic chemistry, owing to their structural properties (Ratnikov et al., 2011).
Synthesis of Substituted Pyrrolidines
3-[4-(Tert-butyl)phenoxy]pyrrolidine derivatives have been used in the synthesis of various substituted pyrrolidines. For instance, N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid was synthesized using a nitrile anion cyclization strategy, showcasing the versatility of pyrrolidine derivatives in synthesizing complex organic compounds (Chung et al., 2005).
Conformational Analysis
The motional restrictions of the proline pyrrolidine ring in compounds like 3-[4-(Tert-butyl)phenoxy]pyrrolidine allow for various applications in peptides and proteins. The introduction of a sterically demanding tert-butyl group at specific positions can strongly influence the pyrrolidine ring's puckering effects, which is crucial in the design of bioactive molecules (Koskinen et al., 2005).
Catalysis and Molecular Docking Studies
Enantiomerically pure pyrrolidine derivatives, such as those related to 3-[4-(Tert-butyl)phenoxy]pyrrolidine, have shown potential in molecular docking studies for their antithrombin activity. This indicates their possible use in developing new therapeutics (Ayan et al., 2013).
properties
IUPAC Name |
3-(4-tert-butylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)11-4-6-12(7-5-11)16-13-8-9-15-10-13;/h4-7,13,15H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZANJSCCZZHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



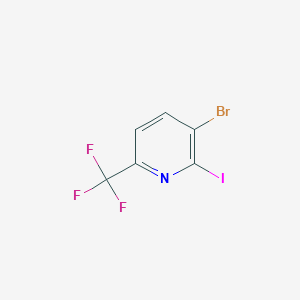
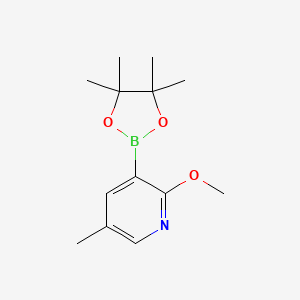

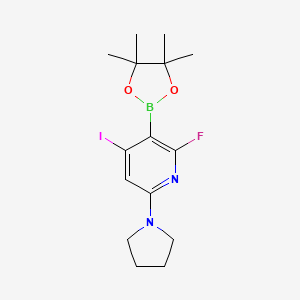
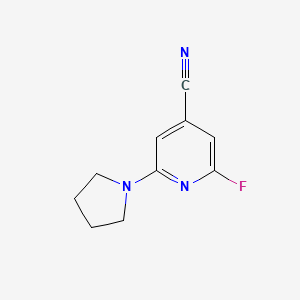
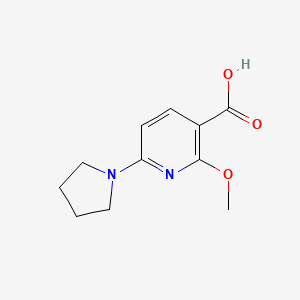
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
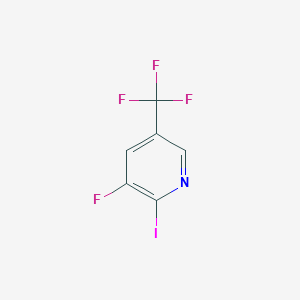
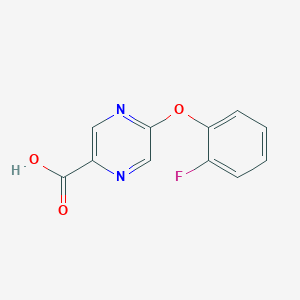
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)

